

# Spectroscopic Profile of 2-Benzoylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Benzoylcyclohexanone** (CAS No: 3580-38-9, Molecular Formula: C<sub>13</sub>H<sub>14</sub>O<sub>2</sub>). The information herein is intended to serve as a critical resource for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **2-Benzoylcyclohexanone**. These values are based on established principles of spectroscopy and data from analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, the NMR spectra of **2-Benzoylcyclohexanone** can be complex, showing signals for both the diketo and enol forms. The data presented below are for the major diketo tautomer.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-Benzoylcyclohexanone** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.95 - 7.85	Multiplet	2H	Aromatic (ortho- protons of benzoyl group)
7.60 - 7.40	Multiplet	3H	Aromatic (meta- and para-protons of benzoyl group)
4.20 - 4.10	Triplet	1H	Methine (CH adjacent to both carbonyls)
2.60 - 2.30	Multiplet	4H	Methylene ( $\alpha$ -CH <sub>2</sub> groups of cyclohexanone)
2.10 - 1.70	Multiplet	4H	Methylene ( $\beta,\gamma$ -CH <sub>2</sub> groups of cyclohexanone)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-Benzoylcyclohexanone** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~208	C=O (cyclohexanone)
~198	C=O (benzoyl)
~136	Aromatic (quaternary carbon of benzoyl group)
~133	Aromatic (para-carbon of benzoyl group)
~129	Aromatic (ortho-carbons of benzoyl group)
~128	Aromatic (meta-carbons of benzoyl group)
~58	Methine (CH)
~42	Methylene ( $\alpha$ -CH <sub>2</sub> of cyclohexanone)
~28	Methylene ( $\beta$ -CH <sub>2</sub> of cyclohexanone)
~24	Methylene ( $\gamma$ -CH <sub>2</sub> of cyclohexanone)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectral Data for **2-Benzoylcyclohexanone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2940, ~2860	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (cyclohexanone)
~1680	Strong	C=O stretch (benzoyl, conjugated)
~1600, ~1450	Medium	Aromatic C=C stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **2-Benzoylcyclohexanone**

m/z	Relative Intensity (%)	Assignment
202	Moderate	[M] <sup>+</sup> (Molecular ion)[1]
201	High	[M-H] <sup>+</sup> [1]
105	100 (Base Peak)	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)[1]
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy

A sample of **2-Benzoylcyclohexanone** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The spectrum is recorded on a spectrometer operating at a suitable frequency for <sup>1</sup>H (e.g., 400 MHz) and <sup>13</sup>C (e.g., 100 MHz) nuclei. Data processing involves Fourier transformation, phasing, and baseline correction.

## IR Spectroscopy

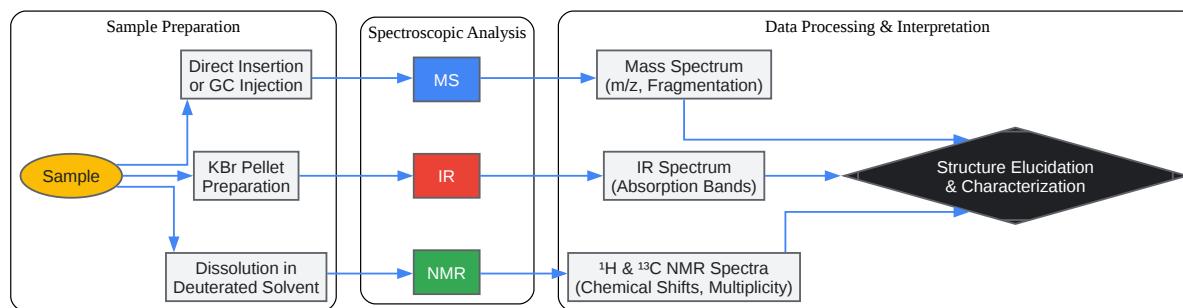
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, typically electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Benzoylcyclohexanone**.



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Caption: General workflow for the spectroscopic analysis of **2-Benzoylcyclohexanone**.

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## References

- 1. 2-Benzoylcyclohexanone | C13H14O2 | CID 275627 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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